molecular formula C24H23N3O3S2 B3011004 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 1260630-78-1

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3011004
CAS No.: 1260630-78-1
M. Wt: 465.59
InChI Key: UNYHLTCOZWUABN-UHFFFAOYSA-N
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Description

The molecule features:

  • A 3,5-dimethylphenyl substituent at position 3 of the pyrimidine ring, enhancing lipophilicity and steric bulk.
  • A sulfanyl (-S-) linker at position 2, which may facilitate hydrogen bonding or metal coordination.
  • An N-(2-ethoxyphenyl)acetamide side chain, contributing to solubility and pharmacokinetic properties via the ethoxy group’s polarity .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-20-8-6-5-7-18(20)25-21(28)14-32-24-26-19-9-10-31-22(19)23(29)27(24)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYHLTCOZWUABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the thienopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 440.58 g/mol. Its structure includes a thienopyrimidine core, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC23H24N4O2SC_{23}H_{24}N_{4}O_{2}S
Molecular Weight440.58 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes. Research indicates that it exhibits antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have demonstrated that thienopyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to the one in focus have shown significant activity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

Case Study Example:
A study evaluated the antitumor effects of a related thienopyrimidine compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

Thienopyrimidine derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interference with essential bacterial enzymes.

Research Findings:
In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers in cellular models.

Experimental Evidence:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition: The thienopyrimidine core likely interacts with enzymes involved in nucleotide synthesis, akin to other antifolate agents.
  • Receptor Modulation: It may modulate receptor activity associated with cell signaling pathways that regulate proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that thienopyrimidine derivatives can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS) Reference
Target Compound Thieno[3,2-d]pyrimidine R1: 3,5-dimethylphenyl; R2: 2-ethoxyphenyl N/A N/A N/A N/A
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine R1: 3,5-difluorophenyl; R2: 2,5-dimethoxyphenyl N/A N/A N/A (MDL: MFCD03267236)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine R1: 4-methyl; R2: 2,3-dichlorophenyl 230 80 δ 12.50 (NH), 10.10 (NHCO), [M+H]+: 344.21
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyanoacetamide-hydrazine R1: 4-methylphenyl; R2: 4-sulfamoylphenyl 288 94 δ 2.30 (CH3), [M+]: 357.38, IR: 2214 (C≡N)
Key Observations:

This may enhance π-π stacking in biological targets. The 2-ethoxyphenyl group (target) balances hydrophilicity (ethoxy) and hydrophobicity (phenyl), contrasting with 2,5-dimethoxyphenyl in , which has higher polarity.

Physicochemical Properties: The dichlorophenyl analog in exhibits a high melting point (230°C), suggesting strong crystalline packing due to halogen interactions. The target compound’s melting point is unreported but may differ due to methyl/ethoxy substituents. The cyanoacetamide-hydrazine derivative in shows a distinct IR peak at 2214 cm⁻¹ (C≡N), absent in thienopyrimidine derivatives, highlighting functional group diversity .

Synthetic Efficiency :

  • Yields for analogs range from 80% () to 95% (), indicating robust coupling reactions. The target compound’s synthesis efficiency is unclear but may depend on the stability of the ethoxyphenyl intermediate.

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